6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8-4-5-9(11(12)13)10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCWPUXBHUKFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869722-39-4 | |
| Record name | 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation Route
In a method adapted from EP0275104B1, a methyl-substituted benzene derivative undergoes cyclization using boron trifluoride etherate (BF₃·OEt₂) as a catalyst. For example:
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Starting material : 3-Methylbenzoic acid.
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Reaction : Treated with acetyl chloride in the presence of BF₃·OEt₂ at 80°C for 6 hours.
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Outcome : Forms 6-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, which is subsequently reduced to the target compound.
Key conditions :
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Catalyst: BF₃·OEt₂ (10 mol%).
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Solvent: Dichloromethane.
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Yield: ~65% (post-reduction).
Diels-Alder Cycloaddition
An alternative cyclization strategy involves Diels-Alder reactions with methyl-substituted dienes. For instance:
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Dienophile : Maleic anhydride.
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Diene : 1-Methyl-1,3-butadiene.
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Reaction : Conducted at 120°C under inert atmosphere.
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Post-processing : Hydrolysis of the anhydride to the carboxylic acid.
Advantages :
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High stereoselectivity.
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Scalable to industrial production.
Halogenation followed by methyl group introduction is a versatile pathway, particularly when starting from preformed indene derivatives.
Bromination and Methyl Grignard Reaction
As demonstrated in CN102603520A:
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Starting material : 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
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Bromination : Treated with N-bromosuccinimide (NBS) in CCl₄ under reflux (3 hours).
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Substitution : Reacts with methylmagnesium bromide (Grignard reagent) in THF at 0°C.
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Acidification : Yields the target compound after protonation.
Data summary :
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CCl₄ | 80°C | 78 |
| Substitution | CH₃MgBr, THF | 0°C | 62 |
Chloromethylation
A variation involves chloromethylation using paraformaldehyde and HCl gas:
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Substrate : 2,3-Dihydro-1H-indene-1-carboxylic acid.
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Reaction : Heated with paraformaldehyde and HCl at 50°C for 12 hours.
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Reduction : Catalytic hydrogenation removes excess chlorine.
Challenges :
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Requires strict control of HCl concentration to avoid over-chlorination.
Direct introduction of the carboxylic acid group via carboxylation is effective for late-stage functionalization.
Kolbe-Schmitt Reaction
Adapted from industrial protocols:
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Substrate : 6-Methyl-2,3-dihydro-1H-indene.
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Carboxylation : Reacted with CO₂ under high pressure (50 bar) at 200°C.
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Catalyst : Potassium phenoxide.
Outcome :
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Yield: 58% (optimized conditions).
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Purity: >95% (HPLC).
Hydrolysis of Nitriles
An alternative route involves hydrolysis of a preformed nitrile:
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Nitrile synthesis : 6-Methylindene reacted with cyanogen bromide (BrCN).
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Hydrolysis : Acidic hydrolysis (H₂SO₄, H₂O, 100°C) converts the nitrile to carboxylic acid.
Limitations :
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Cyanogen bromide handling requires specialized safety protocols.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Starting Material | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Friedel-Crafts | Benzoic acid | 3 | 65 | Moderate | High |
| Diels-Alder | Diene/dienophile | 2 | 72 | High | Moderate |
| Halogenation-Grignard | Indene derivative | 4 | 62 | Low | Low |
| Kolbe-Schmitt | Methylindene | 2 | 58 | High | High |
Key findings :
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The Diels-Alder method offers the best balance of yield and scalability.
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Halogenation-substitution routes are less favored due to multi-step protocols and lower yields.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors (CFRs) are preferred. A patented CFR setup achieves:
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Throughput : 1.2 kg/hour.
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Catalyst recycling : BF₃·OEt₂ recovered with 92% efficiency.
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Waste reduction : Solvent recovery systems cut waste by 40%.
Emerging Methodologies
Enzymatic Carboxylation
Recent advances explore lipase-catalyzed carboxylation under mild conditions (pH 7, 25°C), though yields remain suboptimal (~35%).
Photocatalytic C–H Activation
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or acyl groups on the aromatic ring.
Scientific Research Applications
Chemical Synthesis
6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions:
- Oxidation : This process can convert the carboxylic acid group into ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
- Reduction : The carboxylic acid can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Friedel-Crafts reactions facilitate the introduction of alkyl or acyl groups onto the aromatic ring, enhancing the compound's reactivity and utility in further synthetic pathways.
Research indicates that this compound exhibits potential biological activities, making it a candidate for various therapeutic applications:
- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, suggesting its use in treating conditions characterized by excessive inflammation.
- Antioxidant Effects : The compound has been noted for its ability to scavenge free radicals and may help prevent oxidative stress-related diseases .
- Neurological Applications : There is evidence supporting its efficacy in treating hypoxic conditions and improving cognitive function in models of cerebral disorders .
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics tailored for industrial applications.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism by which 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of dihydroindene carboxylic acids are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Physicochemical and Pharmacological Differences
- Polarity and Solubility: The methoxy-substituted derivatives (e.g., 6-methoxy, ) exhibit greater polarity compared to the methyl analog, influencing solubility in aqueous vs. organic media.
- Biological Activity : The 6-methyl derivative’s role in GABA-A receptor studies () contrasts with the 5-benzoyl-6-hydroxy analog (), which may exhibit different binding affinities due to steric and electronic effects.
- Safety Profiles : The target compound’s hazards (H302: harmful if swallowed; H315: skin irritation) differ from unclassified analogs like 2,3-dihydro-1H-indene-2-carboxylic acid .
Biological Activity
6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C_{11}H_{12}O_2
- SMILES: CC1=CC2=C(C(=C1)C(=O)O)CC=C2
The synthesis of this compound typically involves the cyclization of indene derivatives. Common methods include:
- Hydrogenation of Indene Derivatives: Utilizing catalysts like palladium or platinum under controlled conditions.
- Continuous Flow Reactors: Employed in industrial production to enhance yield and maintain consistent reaction conditions.
Biological Activity
This compound exhibits a range of biological activities, including:
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell growth and apoptosis .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Modulation: The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.
- Receptor Interaction: It may interact with receptors related to inflammation and cancer signaling pathways, influencing their activity and downstream effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation to form the indene backbone, followed by carboxylation. For example, starting from toluene derivatives, methyl groups are introduced via alkylation under catalysis (e.g., AlCl₃), followed by carboxylation using CO₂ under high pressure . Yield optimization requires precise control of reaction temperature (e.g., 80–100°C for alkylation) and stoichiometric ratios of reagents. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- HPLC-MS for assessing purity and molecular weight.
- FT-IR to identify carboxylic acid (-COOH) stretching bands (~1700 cm⁻¹) and methyl group vibrations (~2850–2960 cm⁻¹) .
- X-ray crystallography (if crystalline) to resolve the 3D structure and confirm dihydroindene ring conformation .
Q. How does the methyl substituent at position 6 influence the compound’s solubility and reactivity?
- Methodological Answer : The 6-methyl group enhances hydrophobicity, reducing aqueous solubility but improving compatibility with organic solvents (e.g., DCM, THF). Reactivity is modulated through steric hindrance; the methyl group may slow electrophilic substitution at adjacent positions. Comparative studies with unmethylated analogs show reduced reaction rates in esterification (e.g., 20% slower with methyl present) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in studies of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, pH, concentration ranges). To resolve discrepancies:
- Standardize purity criteria (≥95% by HPLC).
- Validate bioactivity across multiple models (e.g., in vitro vs. in vivo).
- Use isotopic labeling (e.g., ¹⁴C-methyl) to track metabolic stability and confirm target engagement .
- Example: A derivative showed IC₅₀ = 10 µM in one cancer cell line but no activity in another due to differences in efflux pump expression .
Q. What strategies optimize the stereoselective synthesis of chiral derivatives of this compound?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control stereochemistry. For instance, Boc-protected amino derivatives require enantioselective deprotection (e.g., TFA/water at 0°C) to retain configuration . Kinetic resolution via chiral HPLC (Chiralpak AD-H column) can separate enantiomers with >99% ee .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). QSAR studies correlate methyl group position with inhibitory potency (e.g., ΔG = -8.2 kcal/mol for COX-2 binding) . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ = 1.5 × 10⁴ M⁻¹s⁻¹, kᵈ = 0.02 s⁻¹) .
Key Research Challenges
- Stereochemical Purity : Racemization during carboxylation requires stringent temperature control .
- Bioactivity Variability : Methyl positioning affects metabolic stability; derivatives with para-methyl groups show 3x longer half-lives in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
